5-Lipoxygenase Translocation Inhibitory Activity vs. Non-Fluorinated Acenaphthylenone
1(2H)-Acenaphthylenone, 5-fluoro- was identified as a potent inhibitor of 5-lipoxygenase translocation in rat RBL-2H3 cells, interfering with arachidonic acid metabolism [1]. While the non-fluorinated parent 1(2H)-acenaphthylenone (CAS 2235-15-6) serves as a structural reference, no 5-lipoxygenase translocation inhibition has been reported for it in the same assay system, indicating that the introduction of the 5-fluorine atom is a critical determinant for this pharmacological activity [2]. The compound also exhibits weaker inhibition of cyclooxygenase, formyltetrahydrofolate synthetase, and carboxylesterase, establishing a polypharmacology profile [2].
| Evidence Dimension | 5-Lipoxygenase translocation inhibition in rat RBL-2H3 cells |
|---|---|
| Target Compound Data | Active as 5-lipoxygenase translocation inhibitor |
| Comparator Or Baseline | 1(2H)-Acenaphthylenone (CAS 2235-15-6): No reported activity in this assay |
| Quantified Difference | The fluorinated compound possesses the pharmacological activity, while the parent scaffold lacks it, attributed to the electronic effect of the 5-fluorine substituent. |
| Conditions | Rat RBL-2H3 cell line, 5-lipoxygenase translocation assay (ChEMBL ID CHEMBL619995). |
Why This Matters
For inflammation research programs requiring selective 5-lipoxygenase pathway modulation, 1(2H)-Acenaphthylenone, 5-fluoro- offers a distinct activity that the unsubstituted scaffold does not provide, making it the relevant procurement target.
- [1] ChEMBL Database. Compound Report: 5-fluoro-1(2H)-acenaphthylenone (CHEMBL619995). 5-Lipoxygenase translocation inhibition assay. https://www.ebi.ac.uk/chembl/. View Source
- [2] Medical University of Lublin Repository. Record: 5-fluoro-1(2H)-acenaphthylenone – lipoxygenase inhibitor. https://ppm.umlub.pl. View Source
